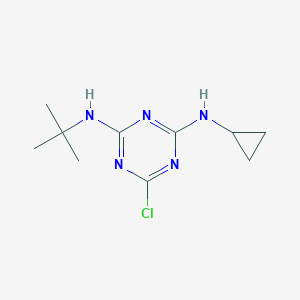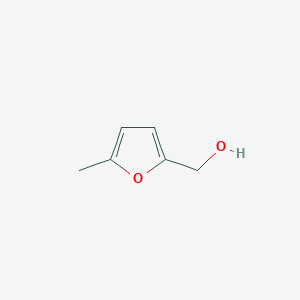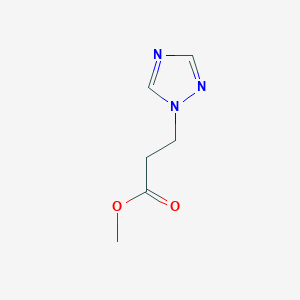
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of phenylacetic acid derivatives, including compounds similar to 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, often involves catalyzed carboxylation of aryl C-H bonds. A method has been developed using Pd(II)-catalyzed reactions for the direct carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids, which could be applicable to the synthesis of our compound of interest (Giri & Yu, 2008).
Molecular Structure Analysis
The molecular structure of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid, as with other similar compounds, is characterized by its phenylacetic acid core and the substitution pattern on the phenyl ring. Techniques such as X-ray crystallography have been employed to characterize the first C-H insertion Pd-aryl complex from carboxylic acids, providing insights into the bonding and configuration of such compounds (Giri & Yu, 2008).
Chemical Reactions and Properties
Phenylacetic acid derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, they can undergo condensation reactions, offering pathways to synthesize compounds with antimicrobial activity or other biological properties (Bedair et al., 2006).
Physical Properties Analysis
The physical properties of phenylacetic acid derivatives are crucial for their practical applications. These properties include solubility, melting point, and crystalline structure, which can be determined through spectroscopic and thermal characteristics analyses. Such studies help in understanding the behavior of these compounds under different conditions (Sienkiewicz-Gromiuk et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-(2,2-Dicarboethoxy-propyl)phenylacetic acid are influenced by its functional groups and molecular structure. These properties determine the compound's reactivity, stability, and interactions with other molecules. Studies on similar phenylacetic acid derivatives have explored their enzyme inhibition capabilities, providing a window into their potential utility in biochemical applications (Silvestri et al., 1994).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Antimicrobial Activity : A study detailed the synthesis of derivatives from aminophenylacetic acid, demonstrating promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bedair et al., 2006).
Environmental Remediation : Phenylacetic acid, a related compound, has been extensively used in the biotechnological and pharmaceutical industries. Its removal from aqueous streams is crucial due to its versatile biological and medicinal activities. Adsorption methods, including physical, chemical, and natural systems, are preferred for their low cost and high treatment stability, indicating potential environmental applications (Madan & Wasewar, 2017).
Biological and Environmental Impact
Plant Regeneration : Research has shown that 4-Phenylbutyric acid, a compound with structural similarities, promotes plant regeneration by mimicking the effect of exogenous auxin, indicating potential applications in plant tissue culture engineering and research on plant β-oxidation pathways (Iwase et al., 2022).
Phytoremediation : A study described the use of bacterial endophytes to enhance the phytoremediation of 2,4-Dichlorophenoxyacetic acid, a widely used herbicide. This approach shows promise in reducing toxic herbicide residues in crop plants and contaminated substrates (Germaine et al., 2006).
Photocatalytic Degradation
Herbicide Degradation : Innovations in photocatalytic degradation offer a method for the selective adsorption and subsequent degradation of herbicides like 2,4-Dichlorophenoxyacetic acid using TiO2 nanotubes/silylated graphene oxide-based molecularly imprinted polymer. This demonstrates an efficient way to address aquatic ecology threats and human health concerns posed by herbicide contamination (Anirudhan & Anju, 2019).
Safety And Hazards
The safety data sheet for “4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid” can be viewed and downloaded for free at Echemi.com . It includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, and handling .
Propiedades
IUPAC Name |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-4-22-15(20)17(3,16(21)23-5-2)11-13-8-6-12(7-9-13)10-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHFKQDELAIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)CC(=O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444862 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
CAS RN |
223123-57-7 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



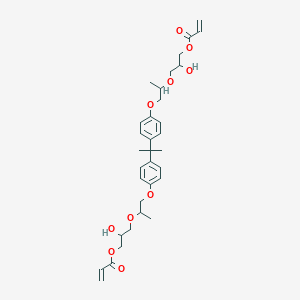

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
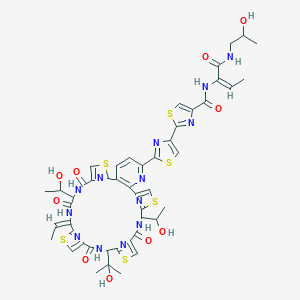

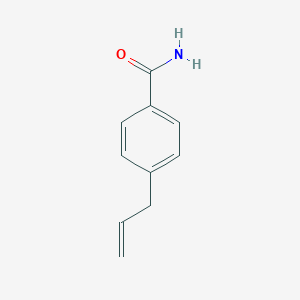
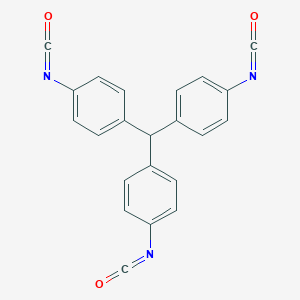
![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)
